1-Chlorodocosane
Overview
Description
1-Chlorodocosane, also known as docosyl chloride, is an organic compound with the molecular formula C22H45Cl. It is a long-chain alkyl chloride, specifically a chlorinated derivative of docosane. This compound is typically found in a crystalline form and has a melting point of approximately 41°C .
Scientific Research Applications
1-Chlorodocosane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions. Additionally, it is employed in the study of long-chain alkyl chlorides and their properties .
Safety and Hazards
The safety data sheet for 1-Chlorodocosane suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorodocosane can be synthesized through the chlorination of docosane. The reaction involves the substitution of a hydrogen atom in docosane with a chlorine atom. This process is typically carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar chlorination process. The reaction is conducted in large reactors where docosane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination of the desired carbon atom, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Chlorodocosane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution, where the chlorine atom is replaced by another nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols. The reaction is typically carried out in an organic solvent like ethanol or acetone under reflux conditions.
Reduction: this compound can be reduced to docosane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, using sodium hydroxide results in the formation of docosanol.
Reduction: The reduction of this compound yields docosane.
Mechanism of Action
The mechanism of action of 1-chlorodocosane involves its reactivity as an alkyl chloride. The chlorine atom in the molecule is susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is utilized in various synthetic processes to introduce long alkyl chains into other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Chlorododecane: A shorter-chain alkyl chloride with similar reactivity but different physical properties.
1-Chlorotetradecane: Another alkyl chloride with a slightly longer chain than 1-chlorododecane but shorter than 1-chlorodocosane.
1-Chlorooctadecane: A long-chain alkyl chloride with properties and reactivity similar to this compound but with a shorter carbon chain.
Uniqueness
This compound is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain alkyl chlorides. This makes it particularly useful in applications requiring long-chain alkyl groups .
Properties
IUPAC Name |
1-chlorodocosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACXFSZVCDOBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195043 | |
Record name | 1-Chlorodocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42217-03-8 | |
Record name | Behenyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42217-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chlorodocosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042217038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chlorodocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorodocosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 1-Chlorodocosane in the pearl nacre of Pinctada martensii (Dunker)?
A: The research paper primarily focuses on identifying the chemical constituents of the pearl nacre extract using GC/MS. The presence of this compound [] is noted, but its specific role or significance within the organism remains unexplored. Further research is needed to understand if this compound has any biological function, contributes to the structural properties of the nacre, or results from environmental factors.
Q2: Are there any existing analytical methods to quantify this compound specifically within complex biological matrices like pearl nacre?
A: The research paper utilized GC/MS for the identification and separation of chemical constituents within the pearl nacre extract []. While GC/MS is a powerful tool for analyzing volatile and semi-volatile compounds, further method development and validation might be required for accurate quantification of this compound within the complex matrix of pearl nacre. This could involve optimizing extraction techniques, selecting appropriate internal standards, and establishing method sensitivity and reproducibility.
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